molecular formula C23H25NO2 B2660328 2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline CAS No. 860784-10-7

2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline

Cat. No.: B2660328
CAS No.: 860784-10-7
M. Wt: 347.458
InChI Key: OTTUEMXBMSUSAR-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline is a high-purity chemical compound of significant interest in structure-based drug design and oncology research. This synthetically accessible quinoline derivative serves as a crucial intermediate and scaffold for developing novel bioactive molecules. Its core research value lies in its structural similarity to known iFit series compounds, which are established ligands for the FK1 domain of FKBP51, an attractive drug target implicated in stress-related disorders, tau-mediated neurodegeneration, and certain cancers . Researchers utilize this compound as a starting point for designing peptide-inhibitor hits, where its cyclohexyl and dimethoxyquinoline moieties are key fragments that mimic proline and phenylalanine to occupy the FK506 binding pocket . Furthermore, 4-alkoxy-2-arylquinoline derivatives with structural features akin to this compound are actively investigated as potential topoisomerase I (TOP1) inhibitors, a validated chemotherapeutic target for cancer treatment . The constrained conformation and lipophilic nature of the molecule make it a valuable template for modulating protein-protein interactions and stabilizing enzyme-DNA cleavage complexes. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-(4-cyclohexylphenyl)-5,8-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTUEMXBMSUSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents Biological Activity Key Findings References
2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline 4-Cyclohexylphenyl at C2 Not explicitly reported High lipophilicity due to bulky group N/A
5,8-Dimethoxy-2-(4-propoxyphenyl)quinoline (e.g., 7a,j,k ) 4-Propoxyphenyl at C2 Antiviral (SARS-CoV-2) Broad-spectrum anti-coronavirus activity; synthesized via Pd-catalyzed cross-coupling
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k ) 4-Chlorophenyl (C2), 4-methoxyphenyl (C3) Not reported Synthesized via PdCl₂(PPh₃)₂-mediated coupling; solid-state stability noted (m.p. 223–225°C)
6-(4-Diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline derivatives (e.g., 1d ) 2,4-Dimethyl or aryl groups Antimalarial 2,4-Dimethyl derivative (1d ) showed superior activity against Plasmodium vinckei
4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l ) Bis(4-methoxyphenyl) at C2 and C3 Not reported Synthetic intermediate for aminoquinoline derivatives

Physicochemical Properties

  • Lipophilicity : The 4-cyclohexylphenyl group in the target compound likely increases logP compared to analogs with smaller aryl groups (e.g., chlorophenyl or methoxyphenyl), impacting solubility and bioavailability.
  • Stability : Methoxy groups at C5 and C8 enhance electronic stability, as seen in analogs like 4k (m.p. 223–225°C) .

Biological Activity

2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a quinoline core substituted with methoxy groups and a cyclohexylphenyl moiety. This unique structure may contribute to its biological properties.

  • Molecular Formula : C19_{19}H23_{23}N1_{1}O2_{2}
  • Molecular Weight : 295.39 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism and cell signaling.
  • Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

  • Case Study : A study published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50_{50} values indicating potent activity (IC50_{50} = 10 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains showed promising results, indicating potential use as an antimicrobial agent.

  • Research Findings : In a study assessing the antibacterial efficacy of several quinoline derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
AntioxidantScavenges free radicalsPreliminary studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) is commonly employed for quinoline derivatives. For example, aryl boronic acids can react with halogenated precursors under inert atmospheres (N₂/Ar) with PdCl₂(PPh₃)₂ as a catalyst . Optimize yields by:

  • Controlling temperature (e.g., 80–100°C in DMF) .
  • Using phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics.
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; methoxy groups at δ ~3.8 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., cyclohexyl conformation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, exposure times) to isolate variables. For quinoline derivatives, discrepancies often arise from solvent effects (DMSO vs. aqueous buffers) .
  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies.
  • Mechanistic Profiling : Employ molecular docking to validate target interactions (e.g., kinase inhibition) and rule off-target effects .

Q. What experimental designs are recommended for optimizing substituent effects on photophysical properties?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy groups) and measure UV-Vis/fluorescence spectra. For example, methoxy groups enhance π-conjugation, shifting absorption maxima .
  • Time-Resolved Spectroscopy : Assess excited-state lifetimes under controlled pH and solvent polarity .
  • Data Normalization : Use internal standards (e.g., quinine sulfate) for fluorescence quantum yield calculations .

Q. How can environmental fate and degradation pathways be systematically studied?

  • Methodological Answer :

  • Hydrolysis/Kinetic Studies : Monitor compound stability under varying pH (2–12) and temperatures (25–60°C). Methoxy groups may resist hydrolysis compared to esters .
  • Photodegradation : Expose to UV light (254 nm) in aqueous/organic media; analyze by LC-MS for byproducts (e.g., quinone formation) .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD guidelines) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR spectral assignments for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., cyclohexyl vs. aromatic protons) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Comparative Databases : Cross-reference with published spectra of structurally similar quinolines (e.g., 5,8-dimethoxy analogs) .

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